molecular formula C18H18ClIN2O2S B4991574 3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide

3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide

Cat. No.: B4991574
M. Wt: 488.8 g/mol
InChI Key: GBOWOMQWJYMTDN-UHFFFAOYSA-N
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Description

3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C18H19ClIN2O2S. This compound is part of the thiourea derivatives family, known for their diverse biological applications and significant roles in organic synthesis .

Preparation Methods

The synthesis of 3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide typically involves the reaction of 3-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloro-4-iodoaniline in the presence of a base to yield the desired product. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Chemical Reactions Analysis

3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential antibacterial, antioxidant, and anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives are being studied for their therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the production of dyes, photographic films, and other commercial products.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells. This inhibition is primarily due to the compound’s ability to form strong bonds with the active sites of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide can be compared with other thiourea derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its reactivity and applications.

Properties

IUPAC Name

3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClIN2O2S/c1-2-3-9-24-14-6-4-5-12(10-14)17(23)22-18(25)21-16-8-7-13(20)11-15(16)19/h4-8,10-11H,2-3,9H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOWOMQWJYMTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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